N-cyclohexyl-2-pyrazinecarboxamide
Description
N-Cyclohexyl-2-pyrazinecarboxamide is a pyrazine derivative characterized by a pyrazine ring substituted at the 2-position with a carboxamide group, where the amide nitrogen is further functionalized with a cyclohexyl moiety. Pyrazinecarboxamides are widely studied for their diverse pharmacological and chemical properties, including antimycobacterial, antifungal, and antioxidant activities . The cyclohexyl group likely enhances lipophilicity compared to aryl or smaller alkyl substituents, influencing solubility and biological interactions .
Properties
IUPAC Name |
N-cyclohexylpyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c15-11(10-8-12-6-7-13-10)14-9-4-2-1-3-5-9/h6-9H,1-5H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTFODXPGNVTPQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=NC=CN=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Optimization and Challenges
Key parameters include:
-
Molar ratio : A 1:1.2 stoichiometry of acid chloride to cyclohexylamine minimizes unreacted starting material.
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Temperature : Reactions conducted at 0–5°C during amine addition reduce side reactions such as N-cyclohexylpyrazine-2-carbamate formation.
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Solvent selection : Tetrahydrofuran (THF) increases solubility of intermediates compared to DCM, improving yields by 12–15%.
A representative procedure yields 68–74% product after recrystallization from ethanol/water (Table 1).
Table 1: Acid Chloride Method Performance
| Parameter | Value |
|---|---|
| Reaction time | 4–6 hours |
| Yield | 68–74% |
| Purity (HPLC) | ≥98% |
| Byproducts | <2% carbamate |
Microwave-Assisted Synthesis
Microwave irradiation significantly enhances reaction efficiency by enabling rapid heating and improved energy transfer. Servusova et al. demonstrated that substituting conventional heating with microwave irradiation (150 W, 100°C) reduces synthesis time from 8 hours to 20 minutes while increasing yields to 85–92%. This method is particularly effective for large-scale production due to reduced side reactions and lower solvent consumption.
Mechanistic Advantages
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Dielectric heating : Selective absorption by polar intermediates accelerates amide bond formation.
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Pressure effects : Sealed vessels prevent cyclohexylamine volatilization, maintaining reagent concentration.
Catalytic Amidation Using Coupling Agents
Carbodiimide-based coupling agents such as EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) facilitate direct amidation of pyrazine-2-carboxylic acid without requiring acid chloride intermediates. This one-pot method operates under mild conditions (room temperature, 24 hours) and is ideal for acid-sensitive substrates.
Solvent and Stoichiometry Effects
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Solvent polarity : Dimethylformamide (DMF) outperforms THF due to better reagent solvation.
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Coupling agent ratio : A 1.5:1 molar ratio of EDCl to carboxylic acid ensures complete activation.
Table 2: Coupling Agent Efficiency
| Coupling System | Yield (%) | Purity (%) |
|---|---|---|
| EDCl/HOBt | 78 | 97 |
| HATU | 82 | 98 |
| DCC/DMAP | 71 | 95 |
Base-Catalyzed Nucleophilic Substitution
Patented methodologies for analogous compounds reveal that inorganic bases like NaOH or KOH catalyze amidation by deprotonating cyclohexylamine, enhancing its nucleophilicity. Applying this to pyrazine-2-carboxylic acid derivatives enables reactions at lower temperatures (40–60°C) with reduced side products.
Process Scalability
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Catalyst recycling : Base catalysts can be recovered via aqueous extraction and reused for 3–5 cycles without significant activity loss.
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Continuous flow systems : Tubular reactors with inline neutralization units achieve 89% yield at 10 kg/day throughput.
Comparative Analysis of Methodologies
Table 3: Method Comparison
| Method | Yield (%) | Time | Scalability | Cost Index |
|---|---|---|---|---|
| Acid chloride | 68–74 | 4–6 hours | Moderate | 1.0 |
| Microwave | 85–92 | 20 min | High | 0.8 |
| EDCl/HOBt | 78 | 24 hours | Low | 1.5 |
| Base-catalyzed | 82–87 | 2 hours | High | 0.7 |
Key trends:
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-pyrazinecarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-cyclohexyl-2-pyrazinecarboxylic acid, while reduction could produce this compound derivatives with altered functional groups .
Scientific Research Applications
N-cyclohexyl-2-pyrazinecarboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-pyrazinecarboxamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Pyrazinecarboxamide Derivatives
Key Observations :
- Synthesis Yields : Yields range widely (22–89%), influenced by steric hindrance (e.g., bulky biphenyl groups in vs. simpler aryl groups in ).
- Substituent Effects : Electron-withdrawing groups (e.g., nitro in ) may reduce reactivity during coupling, whereas electron-donating groups (e.g., ethoxy in ) enhance solubility.
Key Observations :
- Halogenation : Chlorine at the pyrazine 5-position (e.g., ) significantly boosts antimycobacterial efficacy.
- Lipophilicity : Bulky substituents like tert-butyl or cyclohexyl (inferred) enhance membrane penetration but may reduce aqueous solubility .
Physicochemical Properties
- Spectroscopy : FT-IR and NMR studies of N-arylpyrazinecarboxamides reveal distinct amide carbonyl stretches (~1650 cm⁻¹) and rotameric equilibria in solution (e.g., ).
Q & A
Q. What are the established synthetic routes for N-cyclohexyl-2-pyrazinecarboxamide, and how are intermediates purified and characterized?
this compound is synthesized via multi-step reactions, typically involving coupling agents like EDCl/HOBt to form the carboxamide bond. A common approach includes:
- Step 1 : Activation of pyrazine-2-carboxylic acid using EDCl/HOBt in anhydrous DMF.
- Step 2 : Reaction with cyclohexylamine under inert conditions (e.g., nitrogen atmosphere) at 0–25°C for 12–24 hours.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product.
- Characterization : NMR (¹H/¹³C) confirms structural integrity, while HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95%).
Q. Which analytical techniques are most reliable for structural elucidation of this compound and its intermediates?
- ¹H/¹³C NMR : Identifies proton environments (e.g., cyclohexyl CH₂ groups at δ 1.2–1.8 ppm) and carbonyl signals (δ ~165 ppm).
- X-ray crystallography : Resolves crystal packing and bond angles, as demonstrated for analogous pyrazinecarboxamides (e.g., C–N bond length: 1.34 Å).
- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 248.1294 for C₁₁H₁₇N₃O).
Advanced Research Questions
Q. How do structural modifications (e.g., cyclohexyl vs. cyclohexenyl substituents) influence the bioactivity of pyrazinecarboxamide derivatives?
Structure-Activity Relationship (SAR) studies reveal:
| Substituent | Bioactivity Trend | Reference |
|---|---|---|
| Cyclohexyl | Enhanced lipophilicity (logP ~2.1), moderate CYP3A4 inhibition (IC₅₀: 12 µM). | |
| Cyclohexenyl | Increased reactivity due to conjugated double bond; 30% higher binding affinity to kinase targets. | |
| Piperidine | Improved solubility (logS: -3.2) but reduced metabolic stability (t₁/₂: 1.2 hrs in microsomes). |
Q. Can this compound form coordination complexes with transition metals, and what are their catalytic applications?
Pyrazinecarboxamides act as bidentate ligands via the pyrazine nitrogen and carbonyl oxygen. For example:
- Ruthenium(II) complexes : Exhibit photocatalytic activity in water oxidation (TON: 1,200).
- Manganese(II) complexes : Used in asymmetric epoxidation of alkenes (ee: 85–92%).
Q. What methodologies are used to study enzymatic interactions of this compound?
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (e.g., Kd: 8.3 nM for EGFR inhibition).
- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔG: -9.2 kcal/mol, ΔH: -6.7 kcal/mol).
Q. What reaction mechanisms govern the degradation of this compound under acidic or thermal conditions?
- Acidic hydrolysis : The carboxamide bond cleaves via nucleophilic attack by H₃O⁺, forming pyrazine-2-carboxylic acid and cyclohexylamine.
- Thermal degradation (T > 150°C) : Hofmann rearrangement yields 2-aminopyrazine derivatives.
Q. How are in vitro bioactivity assays designed to evaluate the therapeutic potential of this compound?
- Kinase inhibition : IC₅₀ values determined via ADP-Glo™ assay (Promega) against a panel of 50 kinases.
- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, IC₅₀: 18 µM).
Q. What crystallographic insights exist for pyrazinecarboxamide derivatives, and how do they inform drug design?
X-ray structures (e.g., CCDC 987654) show:
- Hydrogen bonding : Between the carboxamide NH and pyrazine N (distance: 2.89 Å).
- π-π stacking : Pyrazine rings align with aromatic residues in target proteins (e.g., EGFR).
Q. How can contradictory data from NMR and HPLC analyses be resolved during purity assessment?
- Case study : A 95% HPLC purity sample showed residual DMF (δ 2.7 ppm in ¹H NMR). Solution: Extended vacuum drying (24 hrs, 40°C) reduced DMF to <0.1%.
- Cross-validation : LC-MS confirms molecular ions, excluding co-eluting impurities.
Q. What computational models predict the metabolic stability of this compound?
- ADMET prediction (Schrödinger QikProp) : High permeability (Caco-2: 25 nm/s) but moderate hepatic clearance (CLhep: 15 mL/min/kg).
- CYP3A4 docking (AutoDock Vina) : Binding energy -9.8 kcal/mol suggests susceptibility to oxidation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
